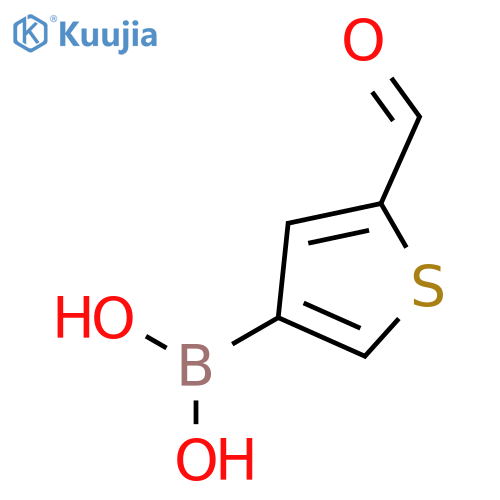Cas no 175592-59-3 (2-Formylthiophene-4-boronic acid)

175592-59-3 structure
商品名:2-Formylthiophene-4-boronic acid
2-Formylthiophene-4-boronic acid 化学的及び物理的性質
名前と識別子
-
- 2-Formylthiophene-4-boronic acid
- RARECHEM AH PB 0175
- AKOS BRN-0508
- 5-FORMYLTHIOPHENE-3-BORONIC ACID
- 5-FORMYLTHIOPHEN-3-BORONIC ACID
- 2-FORMYL-THIENYL-4-BORONIC ACID
- 2-FORMYL-4-THIOPHENEBORONIC ACID
- Boronic acid, (5-formyl-3-thienyl)- (9CI)
- (5-formylthiophen-3-yl)boronic acid
- (2-Formylthien-4-yl)boronic acid
- 5-Formyl-3-thienylboronic acid
- 5-Formyl-3-thiopheneboronic acid
- Boronic acid, B-(5-formyl-3-thienyl)-
- Boronicacid, (5-formyl-3-thienyl)- (9CI)
- 5-Formylthiophen-3-ylboronic acid
- (5-formyl-3-thienyl)boronic acid
- 2-Formylthiophene-4-boronicacid
- 4-Boronothiophene-2-carboxaldehyde
- PubChem10549
- 4-Borono-2-formylthiophene
- AMTB948
- 2-formyl-4-thiopheneboronicacid
- ZCUFJAORCNFWOF
- A812098
- CS-W016246
- 175592-59-3
- BB 0260650
- 5-Formylthiophen-3-ylboronicacid
- (5-formyl-3-thiophenyl)boronic acid
- 5-formylthiophene-3-boronic acid, AldrichCPR
- AMY22055
- AKOS004119285
- MFCD03002365
- 5-Formyl-thiophene-3-boronic acid
- J-509541
- FT-0643702
- (5-formylthiophen-3-yl)boronic Acid pound>>5-Formylthiophene-3-boronic acid
- SY007963
- DTXSID70454556
- AS-3011
- ZCUFJAORCNFWOF-UHFFFAOYSA-N
- EN300-247263
- AB12891
- SCHEMBL8831
- 2-formyl thiophene-4-boronic acid
- BCP31082
- (5-methanoylthiophen-3-yl)boronic acid
- F1065
- DB-010447
-
- MDL: MFCD03002365
- インチ: 1S/C5H5BO3S/c7-2-5-1-4(3-10-5)6(8)9/h1-3,8-9H
- InChIKey: ZCUFJAORCNFWOF-UHFFFAOYSA-N
- ほほえんだ: S1C([H])=C(B(O[H])O[H])C([H])=C1C([H])=O
計算された属性
- せいみつぶんしりょう: 156.005245g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 2
- どういたいしつりょう: 156.005245g/mol
- 単一同位体質量: 156.005245g/mol
- 水素結合トポロジー分子極性表面積: 85.8Ų
- 重原子数: 10
- 複雑さ: 130
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.41
- ゆうかいてん: 270-272°C
- ふってん: 395.1°C at 760 mmHg
- フラッシュポイント: 192.7°C
- 屈折率: 1.573
- すいようせい: Slightly soluble in water.
- PSA: 85.77000
- LogP: -0.75960
2-Formylthiophene-4-boronic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H317
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険カテゴリコード: 22-43
- セキュリティの説明: 36/37
-
危険物標識:

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Store in freezer, under -20°C
- 危険レベル:IRRITANT
2-Formylthiophene-4-boronic acid 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Formylthiophene-4-boronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-247263-2.5g |
(5-formylthiophen-3-yl)boronic acid |
175592-59-3 | 95% | 2.5g |
$93.0 | 2024-06-19 | |
| abcr | AB254445-25 g |
2-Formylthiophene-4-boronic acid; . |
175592-59-3 | 25g |
€552.00 | 2023-04-27 | ||
| Chemenu | CM135613-10g |
2-Formylthiophene-4-boronic acid |
175592-59-3 | 95%+ | 10g |
$175 | 2023-02-17 | |
| Key Organics Ltd | AS-3011-1MG |
(5-formylthiophen-3-yl)boronic acid |
175592-59-3 | >95% | 1mg |
£37.00 | 2025-02-08 | |
| eNovation Chemicals LLC | D952685-25g |
Boronic acid, B-(5-formyl-3-thienyl)- |
175592-59-3 | 98% | 25g |
$185 | 2024-06-07 | |
| Enamine | EN300-247263-0.5g |
(5-formylthiophen-3-yl)boronic acid |
175592-59-3 | 95% | 0.5g |
$33.0 | 2024-06-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1023852-5g |
2-Formylthiophene-4-boronic acid |
175592-59-3 | 98% | 5g |
¥232.00 | 2023-11-21 | |
| eNovation Chemicals LLC | D952685-100g |
Boronic acid, B-(5-formyl-3-thienyl)- |
175592-59-3 | 98% | 100g |
$725 | 2023-09-04 | |
| abcr | AB254445-5g |
2-Formylthiophene-4-boronic acid; . |
175592-59-3 | 5g |
€212.00 | 2025-03-19 | ||
| abcr | AB254445-25g |
2-Formylthiophene-4-boronic acid; . |
175592-59-3 | 25g |
€552.00 | 2025-03-19 |
2-Formylthiophene-4-boronic acid 関連文献
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
175592-59-3 (2-Formylthiophene-4-boronic acid) 関連製品
- 175592-59-3(2-Formylthiophene-4-boronic acid)
- 98-03-3(Thiophene-2-carbaldehyde)
- 13679-70-4(5-Methyl-2-thiophenecarboxaldehyde)
- 206551-43-1((5-acetylthiophen-2-yl)boronic acid)
- 932-95-6(2,5-Thiophenedicarboxaldehyde)
- 4347-32-4((4-Formylthiophen-3-yl)boronic acid)
- 6165-69-1((thiophen-3-yl)boronic acid)
- 4347-31-3((2-formylthiophen-3-yl)boronic acid)
- 4347-33-5(5-Formyl-2-thiopheneboronic acid)
- 177735-11-4((4-methylthiophen-3-yl)boronic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:175592-59-3)2-Formylthiophene-4-boronic acid

清らかである:99%/99%
はかる:25g/100g
価格 ($):221.0/731.0